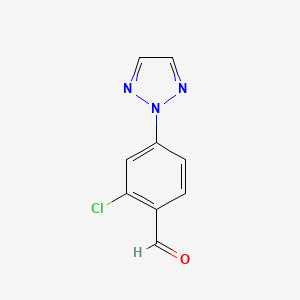
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. For example, an azide derivative can react with an alkyne derivative in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the chloro group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the aromatic ring is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzoic acid.
Reduction: 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anticancer, antifungal, and antibacterial agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to form stable conjugates with biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The 1,2,3-triazole ring is known to engage in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-1,2,3-triazol-1-yl)benzaldehyde: Similar structure but with a different position of the triazole ring.
2-Chloro-4-(2H-1,2,4-triazol-2-yl)benzaldehyde: Similar structure but with a different triazole ring.
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzaldehyde is unique due to the specific positioning of the chloro and triazole groups on the benzaldehyde core, which can influence its reactivity and binding properties. The presence of the 1,2,3-triazole ring also imparts distinct chemical and biological characteristics, making it a valuable scaffold in drug discovery and materials science.
Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-chloro-4-(triazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-9-5-8(2-1-7(9)6-14)13-11-3-4-12-13/h1-6H |
InChI Key |
GVGJISQFMSOMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2N=CC=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


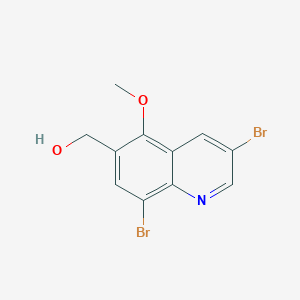
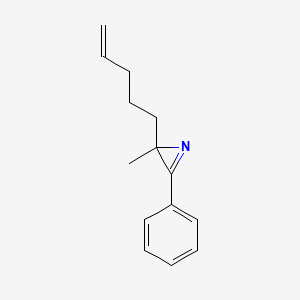
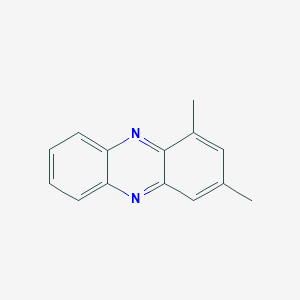
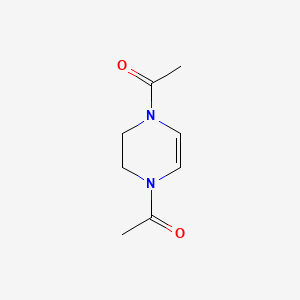
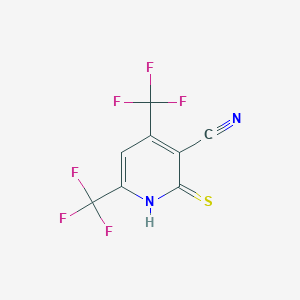
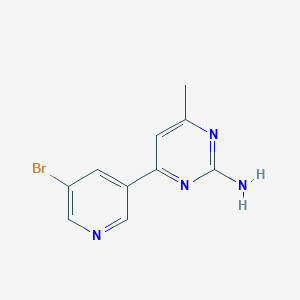
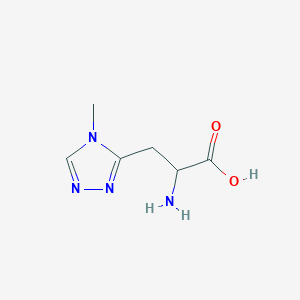
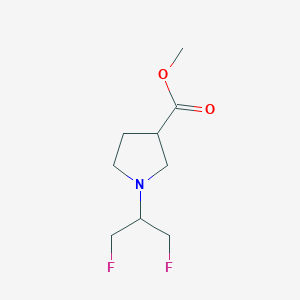
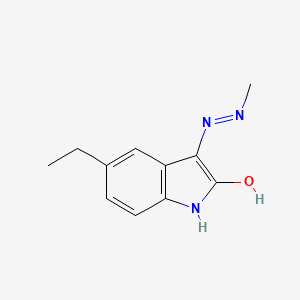
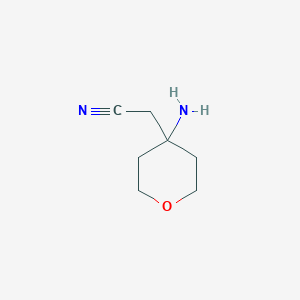
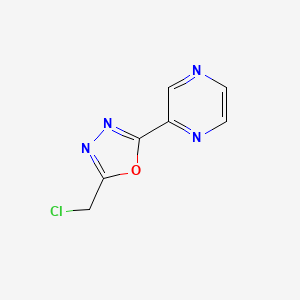
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
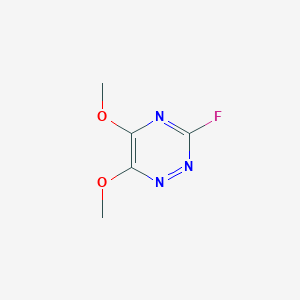
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
